molecular formula C3H6N2O B167674 4-Imidazolidinone CAS No. 1704-79-6

4-Imidazolidinone

Cat. No. B167674
CAS RN: 1704-79-6
M. Wt: 86.09 g/mol
InChI Key: GVONPBONFIJAHJ-UHFFFAOYSA-N
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Description

4-Imidazolidinone is a class of 5-membered ring heterocycles structurally related to imidazolidine . It features a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions . It is an important structural motif in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of 4-Imidazolidinones can be achieved from various diamides with ethynyl benziodoxolones through double Michael-type addition . This is an unprecedented reaction mode for hypervalent alkynyl iodine compounds . The reaction diastereoselectively gives cis-2,5-disubstituted 4-imidazolidinones from amino acid-derived diamides .


Molecular Structure Analysis

The molecular formula of 4-Imidazolidinone is C3H6N2O . It has an average mass of 86.092 Da and a monoisotopic mass of 86.048012 Da .


Chemical Reactions Analysis

The 4-Imidazolidinone moiety can undergo various chemical reactions. For instance, it can form an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium .


Physical And Chemical Properties Analysis

4-Imidazolidinone has a density of 1.1±0.1 g/cm3, a boiling point of 317.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 20.7±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 77.3±3.0 cm3 .

Scientific Research Applications

Insect Growth Inhibition and Chemosterilant Properties

4-Imidazolidinone has been identified as a potent inhibitor of reproduction and immature development in several species of insects. It displays greater biological activity than its saturated analog, 2-imidazolidinone, and has low acute toxicity to birds and mammals, representing new modes of action in pest control (Schaefer & Tieman, 1967).

Importance in Organic Synthesis and Medicinal Chemistry

The 4-imidazolidinone moiety is a crucial structural motif in organic synthesis and medicinal chemistry. Innovative methods for synthesizing 4-imidazolidinones, such as from diamides with ethynyl benziodoxolones through double Michael-type addition, have been developed. This synthesis approach is unprecedented for hypervalent alkynyl iodine compounds (Shimizu et al., 2022).

Antiviral Applications

Imidazolidinones, including 4-imidazolidinone derivatives, possess potent activities against several viruses like dengue virus, enterovirus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV). These compounds have shown effectiveness against drug-resistant HIV strains and are being explored for anti-HCV and anti-dengue virus activities (Swain & Mohanty, 2019).

Use in Prodrug Forms and Drug Delivery Systems

4-Imidazolidinones are explored as prodrug forms for peptides, offering protection against enzymatic cleavage and potentially solving delivery problems for peptide drugs. Their structural properties influence stability and hydrolysis kinetics, making them suitable for various pharmaceutical applications (Klixbüll & Bundgaard, 1984).

Role in Cancer Research

The imidazolidinone motif in certain compounds has been studied for its potential role in cancer treatment. For example, the cytotoxicity of 4-phenyl-1-arylsulfonylimidazolidinones has been evaluated, indicating the imidazolidinone ring as an essential structural motif for activity against cancer cell lines (Jung et al., 2001).

Synthesis Techniques for Drug Design

Advanced synthesis techniques, such as palladium-catalyzed decarboxylative asymmetric allylic alkylation, have been used to prepare enantioenriched 4-imidazolidinones. These methods facilitate the creation of nitrogen-rich products, which are important in drug design (Sercel et al., 2021).

Antibacterial and Antifungal Properties

Some 4-imidazolidinone derivatives demonstrate significant antibacterial and antifungal activities. These compounds, with various aromatic substituents, have been synthesized and tested, showing promising results in inhibiting microbial growth (Ammar et al., 2016).

Applications in Physiological Research

4-Imidazolidinone derivatives are increasingly used in physiological research, particularly as tools in the study of terpenoid metabolism in plants. They offer insights into the regulation of phytohormones and sterols, which are related to cell division, elongation, and senescence (Grossmann, 1990).

Future Directions

The moiety of 4-Imidazolidinone is an important structural motif in organic synthesis and medicinal chemistry . Therefore, future research may focus on developing new synthesis methods and exploring its potential applications in medicinal chemistry .

properties

IUPAC Name

imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c6-3-1-4-2-5-3/h4H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVONPBONFIJAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363599
Record name 4-Imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazolidin-4-one

CAS RN

1704-79-6
Record name 4-Imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
A Bak, M Fich, BD Larsen, S Frokjaer, GJ Friis - European journal of …, 1999 - Elsevier
… A new peak, identified as the 4-imidazolidinone, with … ): 15.5 min] than the 4-imidazolidinone was formed. It was not possible … The 4-imidazolidinone prodrugs were obtained as powders …
Number of citations: 52 www.sciencedirect.com
AI Khodair, HI El-Subbagh… - Phosphorus, Sulfur, and …, 1998 - Taylor & Francis
… also independently synthesized through another pathway via the condensation of 2-thioxo-4-imidazolidinone 1 with aromatic adehydes in the presence of ethanolic potassium …
Number of citations: 46 www.tandfonline.com
GJ Rasmussen, H Bundgaard - International journal of pharmaceutics, 1991 - Elsevier
… tion of the 4-imidazolidinone derivatives was studied in … In all cases, the 4-imidazolidinone derivative was eluted later … the present study show that 4-imidazolidinone derivatization …
Number of citations: 63 www.sciencedirect.com
M Rinnová, A Nefzi, RA Houghten - Bioorganic & medicinal chemistry …, 2002 - Elsevier
… an 4-imidazolidinone moiety at individual amide bonds while preserving the remaining amide backbone and side chain functionalities. 4-Imidazolidinone … of the 4-imidazolidinone group …
Number of citations: 22 www.sciencedirect.com
LA AbdulJabar, AAA Al-Shawi, DZ Mutlaq - Medicinal Chemistry Research, 2021 - Springer
… 2-thioxo-4-imidazolidinone derivatives and evaluated their antibacterial and antifungal activities. In this study, they synthesized four new 2-thioxo-4-imidazolidinone derivatives, 7e–h is …
Number of citations: 7 link.springer.com
SW Larsen, M Sidenius, M Ankersen… - European journal of …, 2003 - Elsevier
… Bioreversible 4-imidazolidinone derivatives of various peptides have been designed to … 1, compound I) contains an α-aminoanilide structure allowing formation of 4-imidazolidinone …
Number of citations: 23 www.sciencedirect.com
J Huang, J Wang, G Song, C Hu, Z Xu, Z Chen, C Xu… - Molecules, 2022 - mdpi.com
… A series of 4-imidazolidinone derivatives exhibited modest … more 4-imidazolidinone compounds with anticancer activity, we synthesized a batch of compounds with a 4-imidazolidinone …
Number of citations: 1 www.mdpi.com
LA AbdulJabar, DZ Mutalq… - Egyptian Journal of …, 2021 - journals.ekb.eg
… The aim of this work is to prepare a series of 2thioxo-4-imidazolidinone derivatives which involved various substituent at R1 and R2. A comparison was made between the substituent …
Number of citations: 4 journals.ekb.eg
GJ Rasmussen, H Bundgaard - International journal of pharmaceutics, 1991 - Elsevier
… It is concluded that 4-imidazolidinone formation can be a useful … was analyzed by HPLC for remaining 4-imidazolidinone … conclusion, the results described show that 4-imidazolidinone …
Number of citations: 33 www.sciencedirect.com
SP Swain, S Mohanty - ChemMedChem, 2019 - Wiley Online Library
… Drug molecules featuring a 4-imidazolidinone ring (Figure 3) include hetacillin (antibacterial),15, 16 spiperone (antipsychotic),17, 18 and spiroxatrine (for the treatment of neurological …

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